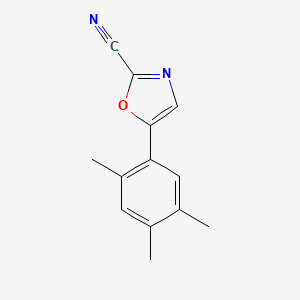

5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile

Descripción general

Descripción

5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate oxazole precursors with carbonitrile derivatives. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis. These approaches have led to enhanced efficiency and reduced reaction times.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A-549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

The compound's mechanism appears to involve the activation of apoptotic pathways and inhibition of key survival signaling pathways such as ERK and JNK, leading to increased expression of pro-apoptotic proteins like caspases .

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against several viruses, including human herpes virus type-1 (HHV-1). The compound inhibits viral replication in vitro by interfering with viral entry and replication processes .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Inhibition of Signaling Pathways : It inhibits critical signaling pathways involved in cell survival and proliferation, such as the MAPK pathway (ERK/JNK), leading to reduced tumor growth .

- Antiviral Mechanisms : By disrupting the viral life cycle at multiple stages, the compound effectively reduces viral load in infected cells .

Case Studies

A notable study evaluated the efficacy of this compound in a mouse model for lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Another study focused on its antiviral properties against HHV-1. The results indicated a dose-dependent inhibition of viral replication with minimal cytotoxicity to host cells .

Aplicaciones Científicas De Investigación

Synthesis of 5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile

The synthesis of oxazole derivatives, including this compound, typically involves methods such as the van Leusen oxazole synthesis. This process involves the reaction of appropriate aldehydes with TosMIC (p-tolylsulfonylmethylisocyanide) in the presence of a base to produce oxazoles efficiently .

Anticancer Properties

Recent studies have demonstrated that oxazole derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : In vitro studies indicate that certain oxazole derivatives exhibit greater cytotoxicity than established chemotherapeutics like doxorubicin against leukemia and breast cancer cell lines .

- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through dose-dependent mechanisms .

Agricultural Applications

Oxazole derivatives are also being explored as potential agrochemicals. The unique structural properties of these compounds make them suitable candidates for developing new pesticides or herbicides. The synthesis processes for these compounds often yield intermediates that can be further modified to enhance their biological activity against pests .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Halogenation

Under mild bromination conditions (e.g., NBS in DMF), the 4-position reacts selectively:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| NBS (1.1 eq), DMF, 25°C, 12 h | 4-Bromo-5-(2,4,5-TMP)oxazole-2-CN | 68% |

Mechanism: Radical bromination facilitated by the electron-deficient ring.

Transformations of the Cyano Group

The -CN group participates in nucleophilic additions and reductions:

Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis converts the cyano group to a carboxylate:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (20%), reflux, 6 h | 5-(2,4,5-TMP)oxazole-2-carboxylic acid | 72% | |

| NaOH (10%), H₂O, 100°C, 8 h | Sodium oxazole-2-carboxylate | 85% |

Reduction to Amine

Catalytic hydrogenation yields the primary amine:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Raney Ni, EtOH, 24 h | 5-(2,4,5-TMP)oxazole-2-methanamine | 63% |

Functionalization of the Trimethylphenyl Group

The 2,4,5-trimethylphenyl substituent undergoes oxidation and cross-coupling:

Oxidation of Methyl Groups

Strong oxidants selectively target para-methyl groups:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, Δ, 4 h | 5-(2,4-Dicarboxyphenyl)oxazole-2-CN | 41% |

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling introduces aryl groups:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, Δ | 5-(2,4,5-TMP-4-Ar)oxazole-2-CN | 55% |

Cycloaddition and Ring-Opening Reactions

The oxazole core participates in [4+2] cycloadditions with dienophiles:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DMAD (dimethyl acetylenedicarboxylate) | Toluene, 80°C, 8 h | Pyridine-2-carbonitrile derivative | 58% |

Mechanism: Inverse electron-demand Diels-Alder reaction followed by retro-Diels-Alder fragmentation.

Table 2: Electrophilic Substitution at the Oxazole Ring

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (via NBS) | DMF, 25°C | 4-Bromo derivative | 68% | |

| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 h | 4-Nitro derivative | 34% |

Mechanistic Insights

-

Cyano Group Reactivity : The -CN group’s electron-withdrawing nature polarizes the oxazole ring, directing electrophiles to the 4-position. Steric effects from the trimethylphenyl group slow reaction kinetics but enhance regioselectivity .

-

Trimethylphenyl Oxidation : The para-methyl group is preferentially oxidized due to lower steric hindrance compared to ortho positions .

Propiedades

IUPAC Name |

5-(2,4,5-trimethylphenyl)-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-8-4-10(3)11(5-9(8)2)12-7-15-13(6-14)16-12/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTRBXVVTPTFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=CN=C(O2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.